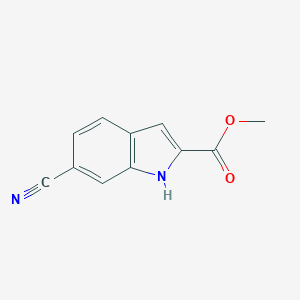

methyl 6-cyano-1H-indole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-cyano-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c1-15-11(14)10-5-8-3-2-7(6-12)4-9(8)13-10/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOVWALYWVUEQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427997 | |

| Record name | methyl 6-cyano-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104291-83-0 | |

| Record name | methyl 6-cyano-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Guide to the Synthesis and Characterization of Methyl 6-cyano-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of methyl 6-cyano-1H-indole-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document outlines a plausible synthetic pathway, details experimental protocols, and presents key analytical data for the characterization of this versatile molecule.

Introduction

This compound (CAS No. 104291-83-0) is a crucial building block in organic synthesis, particularly in the field of medicinal chemistry. Its indole scaffold, substituted with both an electron-withdrawing cyano group and a methyl ester, offers multiple reaction sites for further functionalization. This makes it a valuable precursor for the synthesis of a wide range of biologically active molecules, including those targeting the central nervous system.

Synthesis Pathway

A common and effective method for the synthesis of indole derivatives is the Fischer indole synthesis. This approach involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, a potential route starts from 4-cyanophenylhydrazine and a pyruvate derivative.

Caption: Fischer Indole Synthesis of the target molecule.

Experimental Protocols

General Fischer Indole Synthesis Protocol:

-

Hydrazone Formation:

-

To a solution of 4-cyanophenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol, acetic acid), add a stoichiometric equivalent of methyl pyruvate.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the corresponding hydrazone.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Cyclization:

-

Once the hydrazone formation is complete, an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride) is added.

-

The mixture is then heated to induce cyclization. The reaction temperature and time will vary depending on the chosen catalyst and solvent.

-

Upon completion, the reaction mixture is cooled and neutralized with a base.

-

-

Work-up and Purification:

-

The product is typically extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

-

Hydrolysis of this compound:

A published patent provides a protocol for the hydrolysis of the title compound to its corresponding carboxylic acid.

-

To a suspension of this compound (1.00 g, 5.00 mmol) in methanol (15 mL), 1 M sodium hydroxide (7.5 mL, 7.49 mmol) is added at ambient temperature.[1]

-

The mixture is stirred at 40°C for 2 hours.[1]

-

After cooling to room temperature, the reaction is acidified with 2M HCl (5 mL), and water (20 mL) is added.[1]

-

The resulting precipitate is collected by vacuum filtration and washed with water (50 mL).[1]

Characterization Data

Comprehensive, experimentally-derived spectral data for this compound is not available in the searched public literature. However, based on the known chemical shifts of similar indole derivatives, a predicted summary of the expected spectral data is provided in the tables below. Researchers should verify this data with their own experimental findings.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.0 | br s | 1H | N-H |

| ~7.9 | d | 1H | H-4 |

| ~7.6 | d | 1H | H-7 |

| ~7.4 | dd | 1H | H-5 |

| ~7.1 | s | 1H | H-3 |

| ~3.9 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~162 | C=O (ester) |

| ~138 | C-7a |

| ~135 | C-2 |

| ~128 | C-3a |

| ~127 | C-5 |

| ~125 | C-4 |

| ~120 | C-7 |

| ~119 | -CN |

| ~108 | C-6 |

| ~104 | C-3 |

| ~52 | -OCH₃ |

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretch |

| ~2230 | C≡N stretch |

| ~1720 | C=O stretch |

| ~1600-1450 | C=C stretch (aromatic) |

| ~1250 | C-O stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Assignment |

| 200.06 | [M]⁺ |

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: General workflow for synthesis and characterization.

Conclusion

This compound is a valuable synthetic intermediate. While detailed, peer-reviewed synthetic and characterization data is not widely disseminated in the public domain, this guide provides a strong theoretical and practical framework for its preparation and analysis based on established chemical principles. The provided protocols and predicted data serve as a valuable resource for researchers engaged in the synthesis of novel indole-based compounds for pharmaceutical and other applications. It is recommended that all experimental work be conducted with appropriate safety precautions and that all results be validated by thorough analytical testing.

References

A Comprehensive Technical Guide to the Spectroscopic Data of Methyl 6-cyano-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for methyl 6-cyano-1H-indole-2-carboxylate, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of public domain raw data, this guide combines documented information for closely related analogs with established principles of spectroscopic interpretation to present a comprehensive profile, including predicted Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also includes detailed, generalized experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the predicted and known spectroscopic data for this compound.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 - 9.5 | br s | 1H | N-H |

| ~7.9 - 8.1 | d | 1H | H-4 |

| ~7.6 - 7.8 | d | 1H | H-7 |

| ~7.3 - 7.5 | dd | 1H | H-5 |

| ~7.1 - 7.2 | s | 1H | H-3 |

| ~3.9 - 4.0 | s | 3H | -OCH₃ |

Note: Predicted values are based on the analysis of similar indole derivatives. Actual chemical shifts and coupling constants may vary.

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~161 - 163 | C=O (ester) |

| ~137 - 139 | C-7a |

| ~130 - 132 | C-2 |

| ~127 - 129 | C-3a |

| ~125 - 127 | C-5 |

| ~122 - 124 | C-4 |

| ~120 - 122 | C-7 |

| ~118 - 120 | C≡N |

| ~105 - 107 | C-6 |

| ~102 - 104 | C-3 |

| ~52 - 53 | -OCH₃ |

Note: Predicted values are based on the analysis of similar indole derivatives.

Table 3: IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Medium | N-H stretch |

| ~2220 - 2230 | Strong | C≡N stretch |

| ~1700 - 1720 | Strong | C=O stretch (ester) |

| ~1600 - 1450 | Medium | C=C stretch (aromatic) |

| ~1200 - 1300 | Strong | C-O stretch (ester) |

Note: The nitrile (C≡N) and carbonyl (C=O) stretches are the most characteristic peaks for this molecule.

Table 4: Mass Spectrometry (MS) Data

-

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 200 | High | [M]⁺ (Molecular Ion) |

| 169 | Medium | [M - OCH₃]⁺ |

| 141 | Medium | [M - COOCH₃]⁺ |

| 114 | High | [M - COOCH₃ - HCN]⁺ |

Note: The molecular formula of this compound is C₁₁H₈N₂O₂ and its molecular weight is 200.19 g/mol . The fragmentation pattern is predicted based on the structure.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phasing, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

-

Data Acquisition (EI Mode):

-

Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography inlet).

-

The sample is vaporized and then bombarded with a beam of high-energy electrons, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Physical and chemical properties of "methyl 6-cyano-1H-indole-2-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of methyl 6-cyano-1H-indole-2-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug discovery.

Chemical Identity and Physical Properties

This compound is a heterocyclic organic compound featuring an indole core structure. The presence of a cyano group at the 6-position and a methyl carboxylate group at the 2-position makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical field.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 104291-83-0 | [2] |

| Molecular Formula | C₁₁H₈N₂O₂ | [3] |

| Molecular Weight | 200.19 g/mol | [3] |

| Appearance | White to Yellow to Green powder to crystal | |

| Melting Point | 197.0 - 201.0 °C | |

| Boiling Point | Predicted: 453.4±25.0 °C | [1] |

| Density | Predicted: 1.40±0.1 g/cm³ | [1] |

| Solubility | Information not publicly available. Generally expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While specific spectra for this compound are not widely published in publicly accessible databases, the following tables provide expected ranges and representative data for similar indole structures.

Table 2: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~11-12 | br s | N-H (indole) |

| ~8.0 | s | H-7 |

| ~7.7 | d | H-4 |

| ~7.4 | dd | H-5 |

| ~7.2 | s | H-3 |

| ~3.9 | s | -OCH₃ |

Note: Predicted values are based on the analysis of similar indole-2-carboxylate and 6-cyanoindole derivatives. Actual experimental values may vary.

Table 3: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~162 | C=O (ester) |

| ~138 | C-7a |

| ~135 | C-2 |

| ~128 | C-3a |

| ~127 | C-4 |

| ~125 | C-5 |

| ~120 | -C≡N |

| ~115 | C-7 |

| ~105 | C-6 |

| ~103 | C-3 |

| ~52 | -OCH₃ |

Note: Predicted values are based on substituent effects and data from related indole compounds.

Table 4: Infrared (IR) Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H Stretch (indole) |

| ~2220 | C≡N Stretch (nitrile) |

| ~1720 | C=O Stretch (ester) |

| ~1600, ~1450 | C=C Stretch (aromatic) |

| ~1250 | C-O Stretch (ester) |

Note: Predicted values are based on characteristic vibrational frequencies of the functional groups present in the molecule.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method is the Fischer indole synthesis.

Proposed Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis of this compound starting from 4-cyanophenylhydrazine and methyl pyruvate.

References

In-Depth Technical Guide: Methyl 6-Cyano-1H-indole-2-carboxylate (CAS 104291-83-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-cyano-1H-indole-2-carboxylate, with the CAS number 104291-83-0, is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctionalized scaffold, featuring an indole nucleus, a cyano group, and a methyl ester, offers a rich platform for chemical derivatization. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its role as a key intermediate in the development of targeted therapeutics.

Core Properties

This compound is a solid, typically appearing as a white to yellow or green powder or crystalline solid. Its core structure is fundamental to its utility in organic synthesis. The indole ring system is a prevalent motif in numerous biologically active compounds. The electron-withdrawing nature of the cyano group at the 6-position and the carboxylate at the 2-position influences the reactivity of the indole ring, making it a versatile precursor for a variety of chemical transformations.[1]

Physicochemical Data

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that some of the listed properties are predicted values due to the limited availability of experimentally determined data in peer-reviewed literature.

| Property | Value | Source |

| CAS Number | 104291-83-0 | - |

| Molecular Formula | C₁₁H₈N₂O₂ | - |

| Molecular Weight | 200.19 g/mol | - |

| Appearance | White to Yellow to Green powder to crystal | TCI Chemicals |

| Purity | >97.0% (GC) | TCI Chemicals |

| Melting Point | 197.0 to 201.0 °C | TCI Chemicals |

| Boiling Point (Predicted) | 426.5±45.0 °C (at 760 mmHg) | NINGBO INNO PHARMCHEM CO.,LTD. |

| Density (Predicted) | 1.37±0.1 g/cm³ | NINGBO INNO PHARMCHEM CO.,LTD. |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be conceptualized through established methods for indole formation, such as the Fischer, Reissert, or Bartoli indole syntheses. A plausible synthetic approach involves the cyclization of appropriately substituted phenylhydrazine with a pyruvate derivative.

The reactivity of this compound is characterized by the interplay of its three key functional groups:

-

Indole NH: The nitrogen atom can undergo N-alkylation or N-arylation to introduce substituents that can modulate the biological activity of the final compound.

-

Cyano Group: This versatile functional group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering a wide range of synthetic possibilities.

-

Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many pharmaceuticals.

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the potential synthesis and further derivatization of this compound.

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a key intermediate for the synthesis of complex bioactive molecules.[1] The indole scaffold is a privileged structure in medicinal chemistry, and the strategic placement of the cyano and ester groups allows for the introduction of various pharmacophoric features.

Intermediate for Serotonin Receptor Modulators

One of the reported applications of this compound is as an intermediate in the synthesis of serotonin receptor modulators.[2] Serotonin (5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are the targets of a wide variety of therapeutic agents used to treat psychiatric disorders, such as depression and anxiety, as well as other conditions. The ability to functionalize the indole core of this compound at multiple positions makes it an attractive starting material for building a library of diverse compounds for screening against various 5-HT receptor subtypes.

Potential Role in the Synthesis of Kinase Inhibitors

While direct evidence is limited, the structural motifs present in this compound are found in various kinase inhibitors. For instance, a related compound, a 6-cyano-indole derivative, is a key intermediate in the synthesis of Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer.[3][4] Although the specific compound in the Alectinib synthesis is a 3-carboxylic acid derivative, the general synthetic strategies and the importance of the 6-cyano-indole core are highly relevant.

Illustrative Signaling Pathway: ALK Inhibition

To illustrate the potential therapeutic relevance of compounds derived from a 6-cyano-indole core, the signaling pathway of Anaplastic Lymphoma Kinase (ALK) is presented. In certain cancers, a chromosomal rearrangement leads to the formation of a fusion gene, such as EML4-ALK, which results in a constitutively active ALK fusion protein. This drives downstream signaling pathways that promote cell proliferation and survival. ALK inhibitors, like Alectinib, block the kinase activity of the ALK fusion protein, thereby inhibiting these oncogenic signals.

Safety and Handling

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical intermediate with considerable potential in the fields of drug discovery and materials science. Its versatile structure allows for the synthesis of a wide range of complex molecules. While detailed experimental and biological data for this specific compound are still emerging, its utility as a building block for bioactive molecules, such as potential serotonin receptor modulators and kinase inhibitors, is evident. Further research into the synthesis and applications of this compound is warranted and is likely to lead to the discovery of novel therapeutics and advanced materials.

References

The Advent of the Cyano Group in Indole Chemistry: A Technical Guide to Synthesis

For Researchers, Scientists, and Drug Development Professionals

The introduction of the cyano (-CN) group into the indole scaffold has been a pivotal development in medicinal chemistry and materials science. This electron-withdrawing moiety profoundly influences the electronic properties of the indole ring, offering a versatile handle for further chemical transformations and modulating biological activity. This in-depth technical guide explores the discovery and history of cyano-substituted indole synthesis, providing a comprehensive overview of key methodologies, detailed experimental protocols, and a comparative analysis of their efficiencies.

A Historical Perspective: From Classical Reactions to Modern Innovations

The journey of cyano-substituted indole synthesis began in the mid-20th century, with early efforts focused on adapting established indole synthetic routes. One of the earliest documented syntheses of a cyanoindole, specifically 5-cyanoindole, is credited to Thesing, Semler, and Mohr in 1962.[1] Since then, a diverse array of synthetic strategies has emerged, broadly categorized into classical and modern methods.

Classical Synthetic Routes

The foundational methods for constructing the indole nucleus were instrumental in the initial preparation of cyano-substituted derivatives. These classical reactions, while still relevant, often require harsh conditions and have limitations in substrate scope and functional group tolerance.

-

Fischer Indole Synthesis: Discovered in 1883, the Fischer indole synthesis is a cornerstone of heterocyclic chemistry.[1] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of cyanoindoles, a cyanophenylhydrazine is typically used as the starting material.[2][3]

-

Leimgruber-Batcho Indole Synthesis: This method provides a versatile route to indoles from o-nitrotoluenes. The synthesis involves the formation of an enamine, followed by reductive cyclization.[4] It has been successfully applied to the synthesis of 6-cyanoindole from 4-methyl-3-nitrobenzonitrile.[5]

-

Sandmeyer Reaction: A reliable method for introducing a cyano group onto an aromatic ring, the Sandmeyer reaction has been employed in the synthesis of 4-cyanoindole.[6][7] This multi-step process typically starts from an amino-substituted indole, which is diazotized and then treated with a copper(I) cyanide.[6][8]

-

Rosenmund-von Braun Reaction: This reaction involves the cyanation of an aryl halide using copper(I) cyanide. It has been a prominent method for the synthesis of 5-cyanoindole from 5-bromoindole.[1]

Modern Synthetic Methodologies

Advances in organic synthesis have led to the development of more efficient and milder methods for the preparation of cyanoindoles. These modern techniques often offer improved atom economy, higher yields, and greater functional group compatibility.

-

Palladium-Catalyzed Cyanation: Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl nitriles. This approach can be applied to the cyanation of halo-indoles or through the direct C-H functionalization of the indole core.[5][9] Various cyanide sources can be employed, including potassium ferrocyanide and acetonitrile.[10]

-

One-Pot Syntheses: To improve efficiency and reduce waste, one-pot procedures have been developed. A notable example is the modified Madelung synthesis for 1,2-disubstituted 3-cyanoindoles, which proceeds from N-(o-tolyl)benzamides in a transition-metal-free, two-step, one-pot process.[11][12]

Comparative Analysis of Synthetic Methods

The choice of a synthetic route to a specific cyano-substituted indole depends on several factors, including the desired substitution pattern, scale of the reaction, and availability of starting materials. The following tables summarize quantitative data for various key synthetic methods.

| Method | Target Cyanoindole | Starting Material | Key Reagents | Yield (%) | Reference |

| Fischer Indole Synthesis | 5-Cyanoindoles | 4-Cyanophenylhydrazine Hydrochloride | Aldehyde/Ketone, Acid catalyst | Moderate | [13] |

| Leimgruber-Batcho | 6-Cyanoindole | 4-Methyl-3-nitrobenzonitrile | DMF-DMA, Fe, Acetic Acid | 48 | [5] |

| Sandmeyer Reaction | 4-Cyanoindole | 4-Aminoindole | NaNO₂, HCl, CuCN | 60-70 (Estimated) | [14] |

| Rosenmund-von Braun | 5-Cyanoindole | 5-Bromoindole | CuCN, NMP | ~98 | [15] |

| Palladium-Catalyzed | 6-Cyanoindole | 6-Bromoindole | Zn(CN)₂, Pd₂(dba)₃, dppf | High (Not specified) | [5] |

| Palladium-Catalyzed C-H | 3-Cyanoindoles | Indole | K₄[Fe(CN)₆], Pd(OAc)₂, Cu(OAc)₂ | Good to Excellent | [16] |

| One-Pot Modified Madelung | 1,2-disubstituted 3-cyanoindoles | N-(2-(bromomethyl)aryl)-N-arylbenzamide | KCN, DBN | Good to Excellent | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of cyano-substituted indoles.

Protocol 1: Synthesis of 5-Cyanoindole via Rosenmund-von Braun Reaction[1]

-

Materials: 5-Bromoindole, Cuprous Cyanide (CuCN), N-methylpyrrolidine (NMP), Ammonia water, n-Hexane.

-

Procedure:

-

To a round-bottomed flask equipped with a reflux condenser, add 5-bromoindole (19.6 g, 0.1 mol) and N-methylpyrrolidine (200 mL).

-

Add cuprous cyanide (9.5 g, 0.106 mol) to the mixture.

-

Heat the reaction mixture to reflux at 85°C and maintain for approximately 12-16 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add ammonia water and stir.

-

Extract the product with n-hexane (2 x 30 mL).

-

Combine the organic layers and concentrate the solvent under reduced pressure.

-

Crystallize the crude product from the refrigerator for 2 hours.

-

Collect the solid product by suction filtration to yield 5-Cyanoindole.

-

Protocol 2: Synthesis of 4-Cyanoindole via Sandmeyer Reaction[6]

-

Materials: 4-Aminoindole, Concentrated HCl, Water, Sodium Nitrite (NaNO₂), Copper(I) Cyanide (CuCN).

-

Procedure:

-

Diazotization: Suspend 4-aminoindole (1 equivalent) in a mixture of concentrated HCl and water. Cool the suspension to 0-5 °C in an ice bath with vigorous stirring. Add a solution of sodium nitrite (1.1 equivalents) in cold water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.2 equivalents). Slowly add the cold diazonium salt solution to the CuCN mixture with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 60-70 °C) until the evolution of nitrogen gas ceases.

-

Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent. Purify by standard methods.

-

Protocol 3: One-Pot Synthesis of 1,2-Disubstituted 3-Cyanoindoles[12]

-

Materials: Substituted N-(2-(bromomethyl)aryl)-N-arylbenzamide, Potassium Cyanide (KCN), Dimethyl Sulfoxide (DMSO), 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), Dichloromethane.

-

Procedure:

-

To a screw-cap vial equipped with a magnetic stir bar, add the corresponding benzyl bromide starting material (0.5 mmol), potassium cyanide (0.131 g, 2.0 mmol, 4 equivalents), and dimethyl sulfoxide (1 mL).

-

Seal the vial and place it in a preheated oil bath at 100 °C. Stir the mixture for 12 hours.

-

After 12 hours, add 1,5-diazabicyclo[4.3.0]non-5-ene (0.186 g, 1.5 mmol, 3 equivalents) to the reaction mixture.

-

Continue to stir the reaction mixture at 100 °C for an additional 12 hours.

-

After the second 12-hour period, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash them with water (3 x volumes).

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

-

Signaling Pathways and Applications

Cyano-substituted indoles are not only synthetic curiosities but also possess significant biological activities, making them valuable scaffolds in drug discovery. Their utility is exemplified by the antidepressant vilazodone, which is synthesized from 5-cyanoindole.[1]

Vilazodone's Dual-Action Mechanism

Vilazodone functions as a serotonin partial agonist and reuptake inhibitor (SPARI).[17] It combines selective serotonin reuptake inhibition (SSRI) with partial agonism at the 5-HT1A receptor.[18][19] This dual mechanism is believed to contribute to a faster onset of action and a potentially better side-effect profile compared to traditional SSRIs.[17][18]

Caption: Vilazodone's dual mechanism of action in the serotonergic synapse.

Broader Therapeutic Potential

Beyond depression, cyano-substituted indoles have shown promise as selective ligands for other neurological targets, such as dopamine D4 receptors, which are implicated in neuropsychiatric disorders.[20][21] The unique electronic properties conferred by the cyano group also make these compounds interesting for applications in materials science, particularly in the development of organic electronics.

Experimental and Logical Workflows

The synthesis and application of cyano-substituted indoles follow a logical progression from starting material selection to final product characterization and biological evaluation.

Caption: A generalized workflow for the synthesis of cyano-substituted indoles.

Conclusion

The synthesis of cyano-substituted indoles has evolved significantly from its early beginnings, with modern methods offering greater efficiency, versatility, and safety. These compounds continue to be of high interest to the scientific community, serving as crucial intermediates in the development of novel therapeutics and advanced materials. The methodologies and data presented in this guide provide a valuable resource for researchers engaged in the synthesis and application of this important class of heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. droracle.ai [droracle.ai]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. benchchem.com [benchchem.com]

- 21. Cyanoindole derivatives as highly selective dopamine D(4) receptor partial agonists: solid-phase synthesis, binding assays, and functional experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Versatility of Methyl 6-cyano-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-cyano-1H-indole-2-carboxylate is a highly functionalized indole derivative that serves as a versatile building block in the synthesis of complex heterocyclic systems for pharmaceutical and materials science applications.[1] Its unique arrangement of a reactive indole core, an electron-withdrawing cyano group, and a modifiable methyl ester presents a rich landscape for chemical transformations. This guide provides an in-depth analysis of the reactivity of this molecule and the compatibility of its functional groups with a range of common synthetic methodologies.

Core Reactivity and Functional Group Landscape

The reactivity of this compound is governed by the interplay of its three key functional groups: the indole ring system, the 6-cyano group, and the 2-methyl ester.

-

Indole Ring System: The indole nucleus is generally electron-rich and susceptible to electrophilic attack, primarily at the C3 position. However, the presence of the electron-withdrawing cyano group at the C6 position deactivates the ring towards electrophilic aromatic substitution.[2] The indole N-H is acidic and can be readily deprotonated and subsequently functionalized.

-

6-Cyano Group: The nitrile functionality is a versatile handle for a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.[1] Its strong electron-withdrawing nature also influences the reactivity of the entire indole scaffold.

-

2-Methyl Ester: The methyl ester at the C2 position offers a site for modification, most commonly through hydrolysis to the corresponding carboxylic acid. This transformation allows for subsequent amide bond formation or other derivatizations.

The following sections detail specific, experimentally verified reactions, as well as plausible transformations based on the known reactivity of similarly substituted indole systems.

Key Chemical Transformations and Experimental Protocols

N-Alkylation of the Indole Nitrogen

The indole nitrogen can be readily alkylated under basic conditions. This is a common strategy to introduce substituents that can modulate the biological activity or physical properties of the molecule.

Reaction Scheme:

Experimental Protocol: Synthesis of Methyl 1-methyl-6-cyano-1H-indole-2-carboxylate [3]

To a solution of this compound (200 mg, 0.999 mmol) in dimethylformamide (DMF, 10 mL) are added potassium carbonate (K₂CO₃, 414 mg, 2.997 mmol) and methyl iodide (CH₃I, 284 mg, 1.998 mmol). The resulting mixture is stirred at room temperature for 1 hour. Upon completion, the reaction mixture is extracted with ethyl acetate (EtOAc). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the product.

| Parameter | Value | Reference |

| Reactant | This compound | [3] |

| Reagents | K₂CO₃, CH₃I | [3] |

| Solvent | DMF | [3] |

| Temperature | Room Temperature | [3] |

| Reaction Time | 1 hour | [3] |

| Yield | Not explicitly stated |

Hydrolysis of the Methyl Ester

The methyl ester at the C2 position can be selectively hydrolyzed to the corresponding carboxylic acid under basic conditions. This provides a key intermediate for the synthesis of amides and other carboxylic acid derivatives.

Reaction Scheme:

Experimental Protocol: Synthesis of 6-Cyano-1H-indole-2-carboxylic acid [4][5]

To a suspension of this compound (1.00 g, 5.00 mmol) in methanol (MeOH, 15 mL) is added 1 M sodium hydroxide (NaOH, 7.5 mL, 7.49 mmol) at ambient temperature. The mixture is stirred at 40°C for 2 hours. After cooling to room temperature, the reaction is acidified with 2M hydrochloric acid (HCl, 5 mL) and water (20 mL) is added. The resulting precipitate is collected by vacuum filtration and washed with water (50 mL) to afford the carboxylic acid.

| Parameter | Value | Reference |

| Reactant | This compound | [4][5] |

| Reagents | 1 M NaOH, 2 M HCl | [4][5] |

| Solvent | MeOH | [4][5] |

| Temperature | 40 °C | [4][5] |

| Reaction Time | 2 hours | [4][5] |

| Yield | Not explicitly stated |

Electrophilic Substitution at the C3 Position: Vilsmeier-Haack Formylation

The C3 position of the indole ring, although deactivated by the 6-cyano group, is expected to be the most susceptible site for electrophilic attack. The Vilsmeier-Haack reaction is a classic method for introducing a formyl group at this position.

Reaction Scheme:

Proposed Experimental Protocol:

Based on general procedures for Vilsmeier-Haack reactions on indole derivatives, the following protocol is proposed:

To a cooled (0 °C) solution of dimethylformamide (DMF, 3 eq.) is added phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise. The mixture is stirred for 30 minutes to form the Vilsmeier reagent. A solution of this compound (1 eq.) in DMF is then added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched by pouring onto ice and basified with an aqueous solution of sodium hydroxide. The product is extracted with an organic solvent, dried, and purified by column chromatography.

| Parameter | Value | Reference |

| Reactant | This compound | Proposed |

| Reagents | POCl₃, DMF | Proposed |

| Solvent | DMF | Proposed |

| Temperature | 0 °C to Room Temperature | Proposed |

| Yield | Not determined |

Transformation of the 6-Cyano Group

The cyano group is a versatile functional handle that can be converted into other valuable moieties.

The selective reduction of the nitrile in the presence of the methyl ester is a key transformation. Catalytic hydrogenation or transfer hydrogenation are suitable methods.

Reaction Scheme:

Proposed Experimental Protocol (Transfer Hydrogenation):

To a solution of this compound (1 eq.) in a suitable solvent such as tetrahydrofuran (THF) or methanol (MeOH) is added triethylamine (Et₃N, 5-10 eq.) and formic acid (HCOOH, 5-10 eq.). Palladium on carbon (Pd/C, 10 mol%) is then added, and the mixture is stirred at a slightly elevated temperature (e.g., 40-60 °C) until the reaction is complete. The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The crude product is then purified by column chromatography.

| Parameter | Value | Reference |

| Reactant | This compound | Proposed |

| Reagents | HCOOH, Et₃N, 10% Pd/C | Proposed |

| Solvent | THF or MeOH | Proposed |

| Temperature | 40-60 °C | Proposed |

| Yield | Not determined |

Hydrolysis of the nitrile to a carboxylic acid typically requires harsh acidic or basic conditions, which would also lead to the hydrolysis of the methyl ester. Therefore, a one-pot conversion to the dicarboxylic acid is expected.

Reaction Scheme:

Proposed Experimental Protocol:

A mixture of this compound (1 eq.) and a concentrated aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH) is heated at reflux for several hours. The reaction progress is monitored by TLC. After completion, the mixture is cooled and acidified (if a basic hydrolysis was performed) to precipitate the dicarboxylic acid, which is then collected by filtration.

| Parameter | Value | Reference |

| Reactant | This compound | Proposed |

| Reagents | aq. HCl or aq. NaOH | Proposed |

| Temperature | Reflux | Proposed |

| Yield | Not determined |

Palladium-Catalyzed Cross-Coupling Reactions

For palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig amination, a halogenated precursor of this compound would be required. The following workflow illustrates a potential synthetic route and subsequent functionalization.

Workflow for Synthesis and Cross-Coupling:

Functional Group Compatibility

The presence of multiple functional groups in this compound necessitates careful consideration of reagent choice and reaction conditions to achieve selective transformations.

-

Acidic Conditions: Strong acidic conditions can lead to the hydrolysis of both the methyl ester and the cyano group. The indole ring is generally stable to acidic conditions, although prolonged exposure to strong acids at high temperatures can lead to degradation.

-

Basic Conditions: Strong bases will deprotonate the indole N-H and can hydrolyze the methyl ester. The cyano group is generally stable to mild basic conditions but can be hydrolyzed under more forcing conditions.

-

Reducing Agents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will likely reduce both the ester and the cyano group. More selective reagents, such as catalytic hydrogenation with Pd/C or transfer hydrogenation, are recommended for the selective reduction of the nitrile. Sodium borohydride (NaBH₄) is generally not strong enough to reduce either the ester or the nitrile under standard conditions.

-

Oxidizing Agents: The indole nucleus is susceptible to oxidation, so strong oxidizing agents should be avoided unless a specific transformation of the indole ring is desired.

-

Organometallic Reagents: Grignard reagents and organolithiums will react with the acidic N-H proton and can potentially add to both the ester and the cyano group. Protection of the N-H is often necessary before employing these reagents.

Conclusion

This compound is a richly functionalized molecule with significant potential as a scaffold in medicinal chemistry and materials science. A thorough understanding of the reactivity of its constituent functional groups is paramount for its successful application in complex synthetic campaigns. This guide provides a framework for the strategic manipulation of this versatile building block, enabling the rational design and synthesis of novel and diverse molecular architectures. Further exploration into the functionalization of this scaffold will undoubtedly continue to yield innovative compounds with significant potential.

References

- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of Methyl 6-cyano-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methyl 6-cyano-1H-indole-2-carboxylate is a versatile heterocyclic building block used in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its structure, featuring an indole core, a cyano group, and a methyl ester, dictates its physicochemical properties, including solubility. Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation development.

Predicted Solubility Profile

The solubility of a compound is influenced by its polarity, hydrogen bonding capability, and molecular size. Based on the structure of this compound:

-

Polarity: The presence of the cyano (-C≡N) and methyl ester (-COOCH₃) groups, along with the N-H group of the indole ring, imparts a significant degree of polarity to the molecule.

-

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, while the nitrogen of the cyano group and the oxygens of the ester group can act as hydrogen bond acceptors.

-

Solvent Interactions:

-

Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the solute, potentially leading to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents can interact through dipole-dipole interactions. While some literature indicates that similar compounds are sparingly soluble in DMSO, quantitative data is lacking.[2]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in nonpolar solvents due to the polar nature of the molecule.

-

Quantitative Solubility Data

A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to record their experimentally determined data.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Tetrahydrofuran (THF) | ||||

| Acetonitrile | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Toluene | ||||

| Hexane |

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

This section details a standard and reliable method for determining the solubility of a solid compound in an organic solvent at a specific temperature.

4.1. Materials

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation:

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration of diluted solution (g/L)) x (Dilution factor)

Solubility (mol/L) = Solubility (g/L) / Molecular Weight of the compound

(Molecular Weight of this compound: 200.19 g/mol )

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for Solubility Determination.

Conclusion

While quantitative solubility data for this compound remains to be published, this guide provides a foundational understanding of its expected behavior in various organic solvents and a robust experimental protocol for its determination. The provided workflow and data table template will aid researchers in systematically generating and organizing this critical information, facilitating the compound's effective use in research and development.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of Methyl 6-Cyano-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available thermogravimetric analysis (TGA) data for methyl 6-cyano-1H-indole-2-carboxylate is limited. This guide provides a comprehensive framework based on established principles of thermal analysis and the known behavior of related chemical structures. The experimental protocols and data presented herein are illustrative and should be adapted and verified for specific research applications.

Introduction

This compound is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents and functional materials. The indole scaffold is a privileged structure in medicinal chemistry, and modifications such as cyano and carboxylate groups can significantly influence the molecule's chemical and physical properties.

Thermogravimetric analysis (TGA) is a fundamental technique in materials characterization, providing critical insights into the thermal stability, decomposition kinetics, and compositional analysis of a substance.[1][2] For drug development professionals, understanding the thermal behavior of an active pharmaceutical ingredient (API) or intermediate is paramount for determining shelf-life, developing stable formulations, and ensuring safety during manufacturing processes that may involve heating, such as drying or milling.[3][4][5]

This technical guide outlines a comprehensive approach to the thermogravimetric analysis of this compound. It details a generalized experimental protocol, presents hypothetical thermal decomposition data for illustrative purposes, and proposes a logical decomposition pathway based on the molecule's functional groups.

Experimental Protocol: Thermogravimetric Analysis

A generalized protocol for conducting TGA on a crystalline organic compound like this compound is provided below. This protocol is based on standard methodologies for pharmaceutical compounds.[3][5][6]

2.1 Instrumentation and Calibration

-

Instrument: A calibrated thermogravimetric analyzer with a high-precision balance (sensitivity ≤ 0.1 µg) and a furnace capable of reaching at least 1000°C is required.[7][8]

-

Crucibles: Alumina or platinum crucibles are recommended due to their inertness at high temperatures.[9]

-

Calibration: Temperature and mass calibration should be performed regularly using certified reference materials (e.g., indium, zinc for temperature; standard weights for mass) to ensure data accuracy.[7][10]

2.2 Sample Preparation

-

Ensure the this compound sample is a fine, homogenous powder to promote uniform heating.

-

Accurately weigh 5-10 mg of the sample into a pre-tared TGA crucible.[9] A smaller sample size minimizes thermal gradients within the sample.[7]

-

Place the crucible onto the TGA balance.

2.3 TGA Method Parameters

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min is typically used to provide an inert atmosphere, preventing oxidative decomposition.[7][8]

-

Temperature Program:

-

Initial Isothermal Step: Hold at 30°C for 10 minutes to allow the furnace to equilibrate.

-

Heating Ramp: Increase the temperature from 30°C to 800°C at a linear heating rate of 10°C/min. This is a common heating rate that provides a good balance between resolution and experiment time.[2]

-

Final Isothermal Step (Optional): Hold at 800°C for 5-10 minutes to ensure complete decomposition.

-

-

Data Acquisition: Record the sample mass, temperature, and time throughout the experiment.

The experimental workflow for conducting a TGA measurement is illustrated in the diagram below.

Caption: A flowchart illustrating the key stages of a thermogravimetric analysis experiment.

Data Presentation and Interpretation

The data from a TGA experiment is typically plotted as percent weight loss versus temperature. The first derivative of this curve (DTG curve) shows the rate of weight loss and helps to pinpoint the temperatures of maximum decomposition rates.[1]

3.1 Hypothetical TGA Data

As no specific data is available for this compound, the following table presents a hypothetical summary of expected TGA results. This data is projected based on the thermal behavior of indole derivatives and compounds with similar functional groups.

| Temperature Range (°C) | Weight Loss (%) | DTG Peak (°C) | Postulated Lost Fragment(s) |

| 30 - 250 | ~0% | - | No significant decomposition (thermally stable) |

| 250 - 350 | ~29.5% | ~320 | Methyl carboxylate group (·COOCH₃) or initial fragmentation |

| 350 - 450 | ~13.0% | ~410 | Cyano group as HCN |

| 450 - 600 | ~55.5% | ~525 | Fragmentation of the indole ring structure |

| > 600 | ~2.0% | - | Residual char |

3.2 Interpretation of Hypothetical Data

-

Thermal Stability: The compound is expected to be thermally stable up to approximately 250°C, which is a crucial parameter for storage and processing.

-

Decomposition Stages: The decomposition is predicted to occur in multiple steps. The initial weight loss is likely associated with the cleavage of the methyl ester group, which is a common initial fragmentation pathway for such esters. This is followed by the loss of the cyano group, potentially as hydrogen cyanide (HCN). The final major weight loss corresponds to the breakdown of the more stable indole aromatic ring system at higher temperatures.

Proposed Thermal Decomposition Pathway

The thermal decomposition of a complex organic molecule often involves a series of competing reactions. For this compound, the decomposition in an inert atmosphere is likely initiated at the more labile ester functional group, followed by the fragmentation of the cyano group and eventual breakdown of the heterocyclic ring.

The proposed logical pathway for the thermal decomposition is visualized below.

Caption: A logical diagram of the proposed multi-step thermal decomposition of the title compound.

This proposed pathway suggests that the ester group is the least thermally stable, followed by the cyano group. The indole nucleus itself possesses significant thermal stability and decomposes at higher temperatures. To definitively identify the evolved gaseous products at each stage, coupling the TGA instrument with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) would be necessary.

Conclusion

References

- 1. Methyl indole-2-carboxylate, 97% | Fisher Scientific [fishersci.ca]

- 2. An Approach to Flavor Chemical Thermal Degradation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Methyl indole-2-carboxylate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methyl indole-2-carboxylate | 1202-04-6 [amp.chemicalbook.com]

Unveiling the Solid-State Architecture: A Technical Guide to the X-ray Crystal Structure of Indole-Based Carboxylates

An in-depth analysis of the crystallographic features of indole derivatives, exemplified by the structure of methyl 1H-indole-2-carboxylate, offering insights for researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search, the specific X-ray crystal structure of "methyl 6-cyano-1H-indole-2-carboxylate" is not publicly available in crystallographic databases or the scientific literature. This guide therefore utilizes the publicly available crystallographic data for the closely related analogue, methyl 1H-indole-2-carboxylate , as a representative example to illustrate the principles and data presentation requested. The experimental protocols and structural data presented herein pertain to methyl 1H-indole-2-carboxylate.

Introduction

Indole and its derivatives are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals and biologically active compounds. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR), optimizing their physicochemical properties, and designing novel therapeutic agents. This technical guide provides a detailed overview of the X-ray crystal structure of methyl 1H-indole-2-carboxylate, a key building block in organic synthesis. The presented data and protocols offer a blueprint for the crystallographic analysis of related indole-based compounds.

Crystallographic Data Summary

The crystallographic data for methyl 1H-indole-2-carboxylate provides a quantitative description of its solid-state conformation and packing. These parameters are crucial for computational modeling, polymorph screening, and understanding intermolecular interactions.

| Parameter | Value |

| Empirical Formula | C₁₀H₉NO₂ |

| Formula Weight | 175.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 5.6463 (6) Å |

| b | 21.470 (3) Å |

| c | 7.3961 (9) Å |

| α | 90° |

| β | 112.015 (4)° |

| γ | 90° |

| Volume | 831.24 (17) ų |

| Z | 4 |

| Calculated Density | 1.399 Mg/m³ |

| Absorption Coefficient | 0.098 mm⁻¹ |

| F(000) | 368 |

Molecular Geometry

The determination of bond lengths and angles provides a precise picture of the molecular structure. Below is a selection of key geometric parameters for methyl 1H-indole-2-carboxylate.

| Bond | Length (Å) | Angle | Degrees (º) |

| N1-C2 | 1.373(3) | C7A-N1-C2 | 108.8(2) |

| C2-C3 | 1.423(3) | N1-C2-C3 | 110.1(2) |

| C3-C3A | 1.401(3) | C2-C3-C3A | 107.5(2) |

| C3A-C4 | 1.392(3) | C3-C3A-C4 | 132.0(2) |

| C4-C5 | 1.385(4) | C3A-C4-C5 | 118.8(2) |

| C5-C6 | 1.391(4) | C4-C5-C6 | 120.7(2) |

| C6-C7 | 1.391(3) | C5-C6-C7 | 121.2(2) |

| C7-C7A | 1.393(3) | C6-C7-C7A | 118.4(2) |

| N1-C7A | 1.385(3) | N1-C7A-C7 | 130.3(2) |

| C2-C8 | 1.473(3) | N1-C2-C8 | 122.0(2) |

| C8-O1 | 1.207(3) | O1-C8-O2 | 124.0(2) |

| C8-O2 | 1.336(3) | O1-C8-C2 | 124.7(2) |

| O2-C9 | 1.450(3) | C8-O2-C9 | 116.1(2) |

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis, crystallization, and X-ray diffraction analysis of indole-2-carboxylate derivatives, based on established procedures for small organic molecules.

Synthesis of Methyl 1H-indole-2-carboxylate

A common route to methyl 1H-indole-2-carboxylate involves the Fischer indole synthesis or variations thereof. A typical laboratory-scale synthesis is outlined below.

Materials:

-

2-Oxo-propionic acid methyl ester

-

Phenylhydrazine

-

Ethanol

-

Concentrated sulfuric acid (catalyst)

Procedure:

-

A solution of phenylhydrazine in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

2-Oxo-propionic acid methyl ester is added dropwise to the stirred solution.

-

A catalytic amount of concentrated sulfuric acid is carefully added.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to yield methyl 1H-indole-2-carboxylate.

Crystallization

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. Slow evaporation is a widely used technique for small organic molecules.

Materials:

-

Purified methyl 1H-indole-2-carboxylate

-

A suitable solvent system (e.g., ethanol, ethyl acetate/hexane)

-

Small, clean vials

Procedure:

-

A saturated solution of the compound is prepared by dissolving it in a minimal amount of a suitable solvent at room temperature or with gentle heating.

-

The solution is filtered to remove any insoluble impurities.

-

The clear solution is transferred to a clean vial, which is then loosely covered to allow for slow evaporation of the solvent.

-

The vial is left undisturbed in a vibration-free environment.

-

Crystals suitable for X-ray diffraction typically form over a period of several days to weeks.

X-ray Diffraction Data Collection and Structure Refinement

The following is a generalized workflow for single-crystal X-ray diffraction analysis.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (e.g., 150 K) to minimize thermal motion and potential radiation damage.

-

The unit cell parameters are determined from a preliminary set of diffraction images.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

-

The collected data is processed, including integration of reflection intensities and corrections for Lorentz and polarization effects.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the indole derivative to the final crystal structure analysis.

Caption: Workflow from synthesis to crystal structure determination.

Probing the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Novel Methyl 6-cyano-1H-indole-2-carboxylate Derivatives

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activity screening of novel derivatives of methyl 6-cyano-1H-indole-2-carboxylate. This core scaffold has emerged as a versatile building block in medicinal chemistry, leading to the synthesis of derivatives with significant therapeutic potential, particularly in oncology.[1] This document outlines key experimental protocols, presents collated data on anticancer activities, and visualizes relevant biological pathways and experimental workflows.

The indole structure is a well-established "privileged" scaffold in drug discovery, forming the foundation of numerous biologically active compounds.[1] The strategic placement of a cyano group at the 6-position of the indole ring offers a valuable point for synthetic modification and can enhance interactions with biological targets.[1] Consequently, derivatives of this compound are being actively investigated for various therapeutic applications, including their potential as anticancer agents, enzyme inhibitors, and antimicrobial compounds.[1][2][3]

Synthesis and Anticancer Activity

A notable class of derivatives synthesized from the 6-cyanoindole core are 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridines. These compounds have demonstrated significant anti-proliferative activity against a range of human cancer cell lines.[4][5]

Experimental Protocol: Synthesis of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives

A one-pot reaction is typically employed for the synthesis of these derivatives.[1]

Materials:

-

Substituted 1-(1H-indol-3-yl)ethanones

-

Substituted benzaldehydes

-

Malononitrile

-

Ammonium acetate

-

Toluene

-

Ethanol

Procedure:

-

A solution of the appropriate substituted 1-(1H-indol-3-yl)ethanone (1 mmol), substituted benzaldehyde (1 mmol), and malononitrile (1 mmol) is prepared in toluene (20 mL).[1]

-

Ammonium acetate (8 mmol) is added to the solution.[1]

-

The reaction mixture is refluxed for 8-12 hours, with the progress monitored by Thin Layer Chromatography (TLC).[1]

-

Upon completion, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.[1]

-

The precipitate is washed with ethanol to remove impurities and then recrystallized from a suitable solvent to yield the final product.[1]

Caption: General workflow for the synthesis of pyridine-indole hybrids.

In Vitro Anticancer Activity Screening

The cytotoxic potential of the synthesized derivatives is commonly assessed using the MTT assay against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell metabolic activity, which serves as an indicator of cell viability.[1]

Materials:

-

Cancer cell lines (e.g., A549, H460, HT-29, SMMC-7721)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.[1]

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period.

-

Following incubation, the treatment medium is removed, and MTT solution is added to each well.

-

The plates are incubated to allow the formazan crystals to form.

-

DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader.

-

The percentage of cell viability is calculated relative to a vehicle control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from a dose-response curve.[1]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the IC₅₀ values for a selection of the most promising 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives against various cancer cell lines.

| Compound | A549 (nM) | H460 (nM) | HT-29 (nM) | SMMC-7721 (nM) |

| 10 | - | - | - | - |

| 11 | - | - | - | - |

| 14 | - | - | - | - |

| 16 | - | - | - | - |

| 17 | - | - | - | - |

| 26 | - | - | - | - |

| 27 | 22 | 0.23 | 0.65 | 0.77 |

| 29 | - | - | - | - |

| 30 | - | - | - | - |

| 31 | - | - | - | - |

| MX-58151 (Reference) | 58 | 19 | 700 | 1530 |

| Data extracted from Zhang et al., 2011.[4] Note: Specific values for compounds other than 27 and the reference were not provided in the abstract. |

Compound 27 emerged as a particularly potent derivative, exhibiting significantly greater activity than the reference compound MX-58151 across all tested cell lines.[4]

Caption: Workflow of the MTT assay for assessing cell viability.

Mechanism of Action: Targeting Key Cellular Pathways

The anticancer effects of 6-cyanoindole derivatives are attributed to their interaction with crucial cellular pathways involved in cell proliferation and survival. Key mechanisms include the inhibition of tubulin polymerization, modulation of protein kinases, and inhibition of Poly (ADP-ribose) polymerase (PARP).[1]

Signaling Pathways

-

Tubulin Polymerization Inhibition: By interfering with the dynamics of microtubules, these compounds can arrest the cell cycle and induce apoptosis.

-

Kinase Modulation: Many indole derivatives act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for tumor growth and angiogenesis.[6]

-

PARP Inhibition: Inhibition of PARP can impair DNA damage repair mechanisms, leading to cell death, particularly in cancers with existing DNA repair deficiencies.

Caption: Key signaling pathways targeted by 6-cyanoindole derivatives.

Antimicrobial and Other Biological Activities

Beyond their anticancer properties, indole derivatives are also being explored for their antimicrobial activities.[2] For instance, certain spiro[indole-3,4′-pyridine] derivatives have shown moderate antibacterial effects against Pseudomonas aeruginosa.[7] The indole scaffold is a key structural motif in a wide array of bioactive compounds, and its derivatives have been investigated for a multitude of therapeutic applications, including as inhibitors of monoamine oxidase (MAO) and HIV-1 integrase.[3][8]

Conclusion

Derivatives of this compound represent a promising and versatile class of compounds with significant potential in drug discovery. Their demonstrated potent in vitro anticancer activity, coupled with their ability to modulate key cellular pathways, underscores their importance as lead compounds for the development of novel therapeutics. Further investigation into the structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies are warranted to fully elucidate their therapeutic potential. This guide provides a foundational framework of the methodologies and current understanding of these compelling molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of monoamine oxidase by indole-5,6-dicarbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Serotonin Receptor Modulators Utilizing Methyl 6-Cyano-1H-indole-2-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-cyano-1H-indole-2-carboxylate is a highly versatile heterocyclic building block, pivotal in the synthesis of complex bioactive molecules. Its intrinsic functionalities—a reactive indole N-H, an electrophilic ester at the C2 position, and a synthetically malleable cyano group at the C6 position—make it an ideal starting material for the development of diverse chemical libraries targeting various pharmacological endpoints. This document provides detailed protocols for a modular, four-step synthetic sequence to generate a library of potential serotonin (5-HT) receptor modulators from this key intermediate. The strategic functionalization at the N1, C2, and C6 positions allows for a systematic exploration of the structure-activity relationships (SAR) essential for modern drug discovery.

Serotonin receptors, a family of G-protein coupled receptors (GPCRs) and one ligand-gated ion channel, are crucial regulators of a vast array of physiological and pathophysiological processes in the central and peripheral nervous systems. Their modulation is a key strategy in the treatment of numerous disorders, including depression, anxiety, schizophrenia, and migraines. The indole scaffold is a well-established pharmacophore for high-affinity ligands of various serotonin receptor subtypes. The synthetic pathway detailed herein enables the generation of novel indole-2-carboxamides and indole-6-methylamines, classes of compounds with known affinity for serotonergic targets.

Synthetic Workflow Overview

The following diagram outlines the proposed four-step synthetic pathway for the generation of a diverse library of serotonin receptor modulators from this compound. This modular approach allows for the introduction of diversity elements at three key positions of the indole scaffold.